molecular formula C19H21NO8 B1202768 Glycoperine CAS No. 55740-45-9

Glycoperine

Cat. No.: B1202768
CAS No.: 55740-45-9
M. Wt: 391.4 g/mol
InChI Key: KJOKSAQCWDHTOL-QTOAMZBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycoperine is an alkaloid compound isolated from the plant Haplophyllum perforatumThe compound was first identified and characterized in the 1970s .

Chemical Reactions Analysis

Types of Reactions: Glycoperine undergoes various chemical reactions, including hydrolysis and substitution reactions. The hydrolysis of this compound with sulfuric acid results in the formation of haplopine and L-rhamnose .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action of Glycoperine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Glycoperine is part of a group of alkaloids isolated from the plant Haplophyllum perforatum. Similar compounds include:

Uniqueness: this compound is unique due to its specific chemical structure and the presence of L-rhamnose as a hydrolysis product . This distinguishes it from other alkaloids in the same group.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8/c1-8-13(21)14(22)15(23)19(27-8)28-11-5-4-9-12(17(11)25-3)20-18-10(6-7-26-18)16(9)24-2/h4-8,13-15,19,21-23H,1-3H3/t8-,13-,14+,15+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOKSAQCWDHTOL-QTOAMZBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331999
Record name Glycoperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55740-45-9
Record name 4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 6-deoxy-α-L-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55740-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycoperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycoperine
Reactant of Route 2
Glycoperine
Reactant of Route 3
Glycoperine
Reactant of Route 4
Glycoperine
Reactant of Route 5
Glycoperine
Reactant of Route 6
Glycoperine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.